(4-Phenylphenyl)methylthiourea
Description
(4-Phenylphenyl)methylthiourea is a thiourea derivative with the molecular formula C₁₄H₁₄N₂S. Its structure consists of a thiourea core (NH–CS–NH) where one amine group is substituted with a methyl group (–CH₃) and the other with a 4-phenylphenyl (biphenyl) moiety. This compound combines the hydrogen-bonding capacity of thiourea with the steric bulk and aromaticity of the biphenyl group, making it relevant in materials science, corrosion inhibition, and medicinal chemistry.
Properties
CAS No. |
832099-21-5 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
(4-phenylphenyl)methylthiourea |
InChI |
InChI=1S/C14H14N2S/c15-14(17)16-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16,17) |
InChI Key |
JDKGVSBSGLEWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Phenylphenyl)methylthiourea can be synthesized through the reaction of (4-phenylphenyl)methylamine with thiocyanate under acidic conditions. The reaction typically involves the following steps:
- Dissolution of (4-phenylphenyl)methylamine in a suitable solvent such as ethanol.
- Addition of thiocyanate to the solution.
- Acidification of the reaction mixture with hydrochloric acid.
- Stirring the mixture at room temperature for several hours.
- Isolation of the product by filtration and purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylphenyl)methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(4-Phenylphenyl)methylthiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Phenylphenyl)methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Key Physicochemical Comparisons
Key Observations :
- Hydrogen Bonding : Thiourea’s high H-bonding capacity enables adduct formation with solvents like dioxane and morpholine. Methyl or aryl substituents reduce this capacity, as seen in MTU and phenylthiourea .
- Solubility : The biphenyl group in this compound likely decreases solubility in polar solvents due to hydrophobicity, similar to phenylthiourea .
- Crystallinity : MTU forms layered adducts via H-bonded ribbons, but bulky substituents (e.g., biphenyl) may disrupt such packing, favoring amorphous phases .
Functional Performance
Corrosion Inhibition
Table 2: Corrosion Inhibition Efficiency in H₂SO₄ (Mild Steel)
Analysis : Phenylthiourea outperforms MTU and thiourea due to its aromatic π-system, which strengthens adsorption on metal surfaces. The biphenyl group in this compound may further improve inhibition by increasing surface coverage and electron delocalization .
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